BenchChemオンラインストアへようこそ!

Sulfamonomethoxine monohydrate

Aquaculture pharmacokinetics Sulfonamide residue depletion Veterinary drug development

Sulfamonomethoxine monohydrate (CAS 66652-06-0; molecular formula C₁₁H₁₂N₄O₃S·H₂O, MW 298.32 g/mol) is the monohydrate crystal form of sulfamonomethoxine (SMM), a long-acting sulfonamide antibiotic classified under the synthetic bacteriostatic agents that inhibit dihydropteroate synthase (DHPS) to block bacterial folic acid biosynthesis. As a veterinary antimicrobial, SMM is widely employed across aquaculture and livestock species for the treatment of Gram-positive and Gram-negative bacterial infections, and is routinely utilized as an analytical reference standard (purity ≥99.0% by HPLC) for residue monitoring in food-producing animals.

Molecular Formula C11H14N4O4S
Molecular Weight 298.32 g/mol
CAS No. 66652-06-0
Cat. No. B8822074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamonomethoxine monohydrate
CAS66652-06-0
Molecular FormulaC11H14N4O4S
Molecular Weight298.32 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.O
InChIInChI=1S/C11H12N4O3S.H2O/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15);1H2
InChIKeyIZFXNOZWICAYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamonomethoxine Monohydrate (CAS 66652-06-0): A Long-Acting Veterinary Sulfonamide for Analytical Reference and Pharmacokinetic Research


Sulfamonomethoxine monohydrate (CAS 66652-06-0; molecular formula C₁₁H₁₂N₄O₃S·H₂O, MW 298.32 g/mol) is the monohydrate crystal form of sulfamonomethoxine (SMM), a long-acting sulfonamide antibiotic classified under the synthetic bacteriostatic agents that inhibit dihydropteroate synthase (DHPS) to block bacterial folic acid biosynthesis . As a veterinary antimicrobial, SMM is widely employed across aquaculture and livestock species for the treatment of Gram-positive and Gram-negative bacterial infections, and is routinely utilized as an analytical reference standard (purity ≥99.0% by HPLC) for residue monitoring in food-producing animals [1]. Its classification as a long-acting sulfonamide—with elimination half-lives ranging from approximately 4.3 h in chickens to 32.6 h in rainbow trout—distinguishes it pharmacokinetically from shorter-acting sulfonamide analogs such as sulfadiazine and sulfamethazine, a property that directly influences dosing regimens and withdrawal period calculations in veterinary practice.

Why Sulfamonomethoxine Monohydrate Cannot Be Interchanged with Other Long-Acting Sulfonamides: Pharmacokinetic Non-Equivalence Evidence


Within the long-acting sulfonamide subclass, compounds such as sulfadimethoxine (SDM), sulfamethazine (SMZ), and sulfadiazine (SDZ) share a common DHPS-inhibitory mechanism but exhibit substantially divergent pharmacokinetic profiles that preclude simple therapeutic or analytical interchange. Comparative studies in rabbits demonstrated that SMM exceeds SDM and sulfapyridazine in therapeutic activity, approaching the potency of the ultra-long-acting agents Kelfizina and Fanasil [1]. Quantitative differences in elimination half-life, systemic exposure (AUC), oral bioavailability, clearance rates, and metabolic acetylation/deacetylation kinetics have been documented across multiple vertebrate species, establishing that in-class substitution without dose adjustment would lead to either sub-therapeutic plasma concentrations or prolonged violative tissue residues. These pharmacokinetic distinctions are equally consequential for analytical method development, where SMM exhibits unique chromatographic retention behavior, distinct immunoassay cross-reactivity profiles (EC₅₀ = 3.5 ppm with no significant cross-reactivity from other sulfonamide derivatives), and compound-specific mass spectrometric transitions that cannot be extrapolated from closely related analogs for residue quantification purposes.

Quantitative Differentiation of Sulfamonomethoxine Monohydrate Against Closest Analogs: A Head-to-Head Evidence Summary for Procurement and Method Selection


Elimination Half-Life and Systemic Exposure (AUC) in Rainbow Trout: SMM vs. Sulfadimethoxine Direct Comparison

In a direct head-to-head oral administration study in cultured rainbow trout (Oncorhynchus mykiss) at 15°C water temperature, sulfamonomethoxine (SMM, 300 mg/kg) demonstrated a 33% longer elimination half-life and a 45% greater systemic exposure (AUC) compared to sulfadimethoxine (SDM, 200 mg/kg), both evaluated by a one-compartment pharmacokinetic model with first-order absorption [1]. The absorption half-lives were 6.9 h for SMM versus 5.0 h for SDM, while the elimination half-lives were 32.6 h for SMM versus 24.5 h for SDM. The area under the serum concentration–time curve (AUC) was 3081 μg·h/mL for SMM versus 2127 μg·h/mL for SDM, and the mean residence time (MRT) was 70.6 h for SMM versus 45.8 h for SDM. These data indicate that SMM provides both slower clearance and substantially higher total drug exposure, which translates into prolonged effective concentrations and necessitates longer withdrawal periods compared to SDM for the same aquaculture application.

Aquaculture pharmacokinetics Sulfonamide residue depletion Veterinary drug development

Intravenous Pharmacokinetic Parameters in Chickens: SMM vs. Sulfadiazine vs. Sulfamethazine Three-Way Comparison

A three-way head-to-head comparative pharmacokinetic study in clinically healthy chickens administered a single intravenous dose of 50 mg/kg body weight revealed statistically significant differences among sulfamonomethoxine (SMNX), sulfadiazine (SDZ), and sulfamethazine (SMZ) [1]. The elimination half-lives (T₁/₂β) were 4.30 ± 0.65 h (SMNX), 3.30 ± 0.57 h (SDZ), and 5.45 ± 1.00 h (SMZ). Total body clearance (ClB) values were 0.102 ± 0.032, 0.103 ± 0.020, and 0.064 ± 0.018 L/kg/h, respectively. The apparent volume of distribution (Vd₍ₐᵣₑₐ₎) was 0.632 ± 0.124 L/kg for SMNX, 0.491 ± 0.009 L/kg for SDZ, and 0.500 ± 0.041 L/kg for SMZ. Oral bioavailability values were 71.20 ± 9.88% (SMNX), 96.68 ± 4.76% (SDZ), and 86.60 ± 13.26% (SMZ). Notably, SMNX demonstrated the largest volume of distribution among the three, indicating greater extravascular tissue penetration, yet possessed intermediate elimination half-life and the lowest oral bioavailability, a profile that is distinct from both comparators and precludes simple dose-equivalence assumptions.

Poultry pharmacokinetics Veterinary dosage regimen design Drug withdrawal time calculation

Human Serum Albumin Binding Affinity: SMM vs. Sulfametoxydiazine — Implications for Residue Toxicology and Free Drug Fraction

In a direct fluorescence quenching and molecular docking comparison, sulfamonomethoxine (SMM) exhibited approximately 7-fold weaker binding affinity to human serum albumin (HSA) than sulfametoxydiazine (SMD) [1]. The binding constants (Kₐ) at 298 K were determined to be (1.178 ± 0.008) × 10⁴ L·mol⁻¹ for SMM–HSA versus (8.297 ± 0.010) × 10⁴ L·mol⁻¹ for SMD–HSA, a statistically significant difference (p < 0.01, n = 3). Both sulfonamides bound to Site I (subdomain IIA) of HSA via hydrogen bonding and van der Waals forces, but SMD induced greater conformational changes in HSA α-helix content. The lower HSA binding affinity of SMM implies a larger free (unbound) drug fraction in plasma, which has two practical consequences: higher free drug concentrations available for glomerular filtration and renal excretion (potentially shortening the biological half-life relative to highly protein-bound analogs), and greater free fraction availability for trans-capillary distribution into interstitial fluid and tissues.

Plasma protein binding Sulfonamide residue toxicology Drug–protein interaction spectroscopy

18-Crown-6 Complexation Stability Constant: SMM Exhibits the Largest K Among Tested Sulfonamides — A Unique Physicochemical Differentiator

In a comparative study of the interaction of multiple sulfonamides with the cyclic polyether 18-crown-6 in benzene solution, sulfamonomethoxine (SMM) formed a crystalline complex with 18-crown-6 and displayed a stability constant (K) that was described as 'particularly large in comparison with the other systems' examined, including complexes with sulfamethoxazole and sulfamethomidine [1]. The complex formation was confirmed in both solution and solid phases by powder X-ray diffractometry and differential scanning calorimetry, with infra-red and NMR spectra indicating that the 4-amino group of SMM interacts with the ether-ring oxygen of 18-crown-6. In a separate dissolution kinetics study, the SMM/18-crown-6 complex exhibited an extremely rapid dissolution rate and a phase-change rate constant (complex → hydrate form) that was markedly larger than that of SMM anhydrate, leading to significantly elevated plasma levels of SMM upon oral administration of the complex in dogs [2]. This pronounced host–guest interaction propensity of SMM, not observed to the same extent with other tested sulfonamides, provides a unique handle for solubility enhancement and modified-release formulation strategies.

Sulfonamide supramolecular chemistry Host–guest complexation Drug solubility modulation

Deacetylation-Dependent Pharmacokinetics in Pigs: SMM and Sulfadimidine Are Subject to Deacetylation Control, Whereas Sulfadiazine Is Not

A controlled intravenous crossover study in Göttingen miniature pigs compared the pharmacokinetic behavior of sulfamonomethoxine (SMM), sulfadimidine (SDD), and sulfadiazine (SDZ) together with their pre-formed N4-acetyl metabolites (AcSMM, AcSDD, AcSDZ) [1]. The results demonstrated that the rate constant for deacetylation was significantly higher than that for acetylation for both SMM and SDD, but significantly lower for SDZ. After AcSMM and AcSDD injection, the concentration ratio between deacetylated metabolite and acetyl derivative remained nearly constant in the terminal linear phase, mirroring the ratio observed after parent sulfonamide injection. In contrast, after AcSDZ injection, a constant ratio was not observed. This mechanistic distinction establishes that deacetylation is a pharmacokinetic determinant specifically for SMM and SDD (but not SDZ) in pigs, meaning that N4-acetyl-SMM acts as a circulating reservoir that undergoes continuous deacetylation back to the active parent compound, effectively prolonging the apparent elimination half-life of the pharmacologically active species.

Sulfonamide metabolism N4-acetylation pharmacokinetics Veterinary drug elimination pathways

Aqueous Solubility Cross-Comparison Across Seven Sulfonamides: SMM Occupies a Distinct Intermediate Position in the Solubility Hierarchy at 298.15 K

A systematic static equilibrium solubility study determined the mole fraction solubilities (×10⁵) of seven sulfonamide antibiotics in pure water from 298.15 to 333.15 K [1]. At the biologically and environmentally relevant temperature of 298.15 K, sulfamonomethoxine (SMM) exhibited a mole fraction solubility (x × 10⁵) of 0.3882, placing it in an intermediate rank between the least soluble sulfadimethoxine (0.3068) and the more soluble sulfamethazine (2.919) and sulfamethoxazole (2.698). Compared specifically to sulfadimethoxine (SDM)—its closest structural analog among long-acting sulfonamides—SMM is approximately 27% more water-soluble (0.3882 vs. 0.3068). Compared to sulfadiazine (SDZ, 0.4819), SMM is approximately 19% less soluble. SMM is 87% less soluble than sulfamethazine (2.919) and 11-fold less soluble than sulfachloropyrazine (1.124), confirming that aqueous solubility is not a class-constant property and that SMM occupies a narrow intermediate solubility window distinct from all measured comparators. These values were correlated with the modified Apelblat equation, enabling solubility prediction at any temperature within the studied range.

Sulfonamide physicochemical properties Environmental fate modeling Analytical method development

Optimal Use Cases for Sulfamonomethoxine Monohydrate Based on Quantitatively Demonstrated Differentiation


Aquaculture Pharmacokinetic/Withdrawal Studies Requiring Long Half-Life Sulfonamide Reference

For regulated aquaculture species (salmonids, eels, tongue sole), SMM monohydrate serves as a reference standard for pharmacokinetic studies where a long elimination half-life (32.6 h in rainbow trout, vs. 24.5 h for SDM) and high systemic exposure (AUC 3081 vs. 2127 μg·h/mL) are required to model extended withdrawal periods [1]. The 45% greater AUC and 54% longer MRT of SMM relative to SDM, confirmed by direct head-to-head study at 15°C, make SMM particularly suited for cold-water species where drug clearance is inherently slow. Procurement of SMM as the high-purity monohydrate standard (≥99.0%, CAS 66652-06-0) ensures accurate calibration for LC-MS/MS residue monitoring in fish muscle and skin, where SMM is explicitly listed in multiresidue sulfonamide panels.

Veterinary Dosage Regimen Design for Poultry with High Tissue Distribution Requirements

In poultry pharmacokinetic studies, SMM's larger volume of distribution (Vd = 0.632 L/kg) compared to sulfadiazine (0.491 L/kg) and sulfamethazine (0.500 L/kg) supports its selection for infections requiring extensive extravascular tissue penetration [2]. The statistically significant pharmacokinetic differences among these three sulfonamides—established in a controlled three-way crossover trial at identical 50 mg/kg i.v. doses—provide the evidentiary basis for selecting SMM when higher tissue-to-plasma concentration ratios are clinically desirable. Researchers developing oral dosage forms should account for SMM's lower oral bioavailability (71.2%) relative to SDZ (96.7%) and adjust dosing accordingly.

Sulfonamide–Protein Binding Studies for Free Drug Fraction and Residue Toxicology Assessments

SMM is a preferred model sulfonamide for protein binding displacement and residue toxicology studies where a lower HSA binding affinity (Kₐ = 1.178 × 10⁴ L·mol⁻¹) is desired to maximize the free drug fraction [3]. Its ~7-fold weaker binding compared to sulfametoxydiazine (Kₐ = 8.297 × 10⁴ L·mol⁻¹) provides a distinct experimental window for investigating the relationship between protein binding and tissue residue persistence. This property is particularly relevant for food safety residue assessments, where the free fraction governs distribution into edible tissues and the potential for allergic reactions in sulfonamide-hypersensitive consumers.

Analytical Reference Standard for Multiresidue Sulfonamide Detection in Food of Animal Origin

SMM monohydrate (CAS 66652-06-0, purity ≥99.0% by HPLC) is purpose-manufactured as a residual veterinary drug analytical standard (e.g., FUJIFILM Wako 198-18961) for the quantification of SMM in tissues, milk, eggs, and food samples by LC-MS/MS or HPLC-UV/PDA . Its compound-specific chromatographic retention (distinct from co-eluting sulfonamides such as SDZ and SMZ), unique mass transitions, and documented immunoassay cross-reactivity profile (EC₅₀ = 3.5 ppm with minimal cross-reactivity toward other sulfonamide derivatives) make it an indispensable calibration standard for regulatory compliance testing under GB 31650-2019 (China) and EU Regulation No. 37/2010, where SMM maximum residue limits are set at ≤50 μg/kg in muscle for individual sulfonamides.

Quote Request

Request a Quote for Sulfamonomethoxine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.